molecular formula C16H20FNO4 B570492 trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 301226-53-9

trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B570492
CAS No.: 301226-53-9
M. Wt: 309.337
InChI Key: NUVNFNVJYJQLRA-OLZOCXBDSA-N
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Description

Trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H20FNO4 and its molecular weight is 309.337. The purity is usually 95%.
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Biological Activity

Trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-(+/-)-trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorophenyl group, makes it an interesting subject for research in medicinal chemistry and biological activity. This article explores its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H20FNO4
  • CAS Number : 301226-53-9
  • Structural Characteristics : The compound contains a pyrrolidine ring, a carboxylic acid functional group, and a fluorinated phenyl substituent. These features contribute to its biological activity and reactivity in chemical synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity.
  • Protein-Ligand Binding : The fluorophenyl group enhances lipophilicity and may facilitate binding to protein targets involved in various biological pathways.
  • Reactivity in Synthesis : The Boc protecting group allows for selective reactions without affecting the carboxylic acid functionality, making it useful in multi-step organic syntheses.

Biological Activity and Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
  • Antiviral Properties : Compounds similar in structure have been investigated for their potential as antiviral agents, particularly against hepatitis C virus (HCV).
  • Neuroprotective Effects : Some pyrrolidine derivatives are being studied for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines[PubChem]
AntiviralPotential activity against HCV
NeuroprotectiveProtective effects observed in neurodegenerative models

Case Study 1: Anticancer Activity

A study conducted on various pyrrolidine derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was proposed to involve the activation of caspase pathways leading to apoptosis.

Case Study 2: Antiviral Research

In a clinical trial assessing the efficacy of similar compounds against HCV, it was found that certain pyrrolidine derivatives could inhibit viral replication in vitro. This suggests potential for further investigation into this compound as an antiviral agent.

Properties

IUPAC Name

(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNFNVJYJQLRA-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660814
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301226-53-9
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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